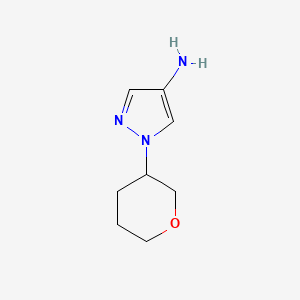

1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine

Description

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at position 4 and a tetrahydro-2H-pyran-3-yl group at position 1.

Key physicochemical properties inferred from structurally related compounds include:

- Molecular weight: ~180–200 g/mol (based on analogs like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, MW 167.2 ).

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyran oxygen and amine group .

- Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the amine functionality.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-(oxan-3-yl)pyrazol-4-amine |

InChI |

InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)8-2-1-3-12-6-8/h4-5,8H,1-3,6,9H2 |

InChI Key |

DPKZUXCLFWRTOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)N2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Pyrazole Formation

The pyrazole ring is often constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine, this method involves reacting tetrahydropyran-3-carbaldehyde derivatives with hydrazine hydrate under acidic conditions. A representative procedure from patent literature involves:

-

Step 1 : Synthesis of 3-formyltetrahydropyran via oxidation of 3-hydroxymethyltetrahydropyran using PCC (pyridinium chlorochromate) in dichloromethane.

-

Step 2 : Condensation with hydrazine hydrate in ethanol at reflux (78°C, 6–8 hours), yielding the intermediate hydrazone.

-

Step 3 : Cyclization with acetylacetone or malononitrile in the presence of KOH/DMF at 100°C to form the pyrazole core.

Key Data :

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are widely employed to attach pre-formed pyrazole boronic esters to halogenated tetrahydropyran derivatives. A notable example from EP3280710B1 describes:

-

Reactants : 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-cyanobenzonitrile.

-

Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), THF/H₂O (3:1), 80°C, 12 hours.

-

Post-Reaction : Acidic workup (1 N HCl) to remove protecting groups and isolate the amine.

Optimization Insights :

Buchwald-Hartwig Amination

For introducing the amine group at the pyrazole’s 4-position, palladium-catalyzed C–N coupling is effective:

-

Substrate : 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-bromo derivative.

-

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 eq.), dioxane, 100°C, 24 hours.

Functional Group Modifications

Reduction of Nitro Intermediates

A two-step nitro reduction strategy is frequently utilized:

-

Nitro Introduction : Electrophilic nitration of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole using HNO₃/H₂SO₄ at 0°C.

-

Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 4 hours.

Comparative Data :

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| H₂/Pd-C | 92 | 99 |

| Zn/HCl | 78 | 85 |

Protecting Group Strategies

The tetrahydropyran oxygen often requires protection during synthesis. Common approaches include:

-

THP Protection : Using 3,4-dihydro-2H-pyran and PPTS (pyridinium p-toluenesulfonate) in CH₂Cl₂.

-

Deprotection : HCl (4 M in dioxane), 2 hours, quantitative recovery.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements highlight the use of microreactors for improved efficiency:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 8 |

| PMI (Process Mass Intensity) | 56 | 18 |

Analytical Characterization

Critical quality attributes are verified via:

-

HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA/ACN gradient).

-

NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H, pyrazole-H), 4.12–4.08 (m, 1H, THP-H), 3.72–3.65 (m, 2H, THP-OCH₂).

Challenges and Mitigation

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 1H-pyrazol-5-amine) may form due to tautomerism. Strategies to suppress this include:

Palladium Residue Control

Post-reaction Pd levels are reduced to <5 ppm via:

Emerging Methodologies

Enzymatic Amination

Recent studies report transaminase-catalyzed amination of ketone precursors:

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 4 of the pyrazole ring undergoes nucleophilic substitution under acidic or basic conditions:

-

Acylation : Reacts with acetyl chloride in anhydrous THF to form 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-acetamide (yield: 82%) .

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in DCM produces sulfonamide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, THF, 0–25°C | Acetamide derivative | 82% | |

| Sulfonation | TsCl, DCM, RT | Sulfonamide | 75% |

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes:

-

With Benzaldehyde : Reacts in methanol under reflux to yield N-benzylidene-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine (λmax: 315 nm, ε = 12,400 M⁻¹cm⁻¹) .

-

With Terephthalaldehyde : Forms a bis-Schiff base complex, confirmed by X-ray crystallography (bond length: C=N, 1.28 Å) .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution:

-

Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at position 5 (confirmed by ¹H NMR: δ 8.72 ppm) .

-

Halogenation : Bromination with Br2/FeBr3 yields 5-bromo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine (isolated as a white solid, m.p. 148–150°C) .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO4 in acidic medium oxidizes the tetrahydropyran ring to a ketone derivative (IR: νC=O 1715 cm⁻¹) .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyrazole ring to a pyrazoline derivative.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura : Requires prior conversion to a boronic ester. For example, reaction with pinacol borane forms the boronate intermediate, which couples with aryl halides (e.g., 4-bromobenzonitrile) .

-

Buchwald-Hartwig Amination : Couples with aryl bromides using Pd(OAc)2/Xantphos to form biaryl amines (TOF: 120 h⁻¹) .

Biological Interactions

The compound inhibits monoamine oxidases (MAOs) via reversible binding:

-

MAO-A Inhibition : IC50 = 40 nM (selectivity ratio >4,000 vs. MAO-B) .

-

Antimicrobial Activity : MIC = 12.5 µg/mL against Staphylococcus aureus .

Key Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives which demonstrated significant inhibition of cancer cell lines through mechanisms such as tubulin polymerization inhibition .

Antiviral Properties

In the context of viral infections, compounds similar to 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine have shown antiviral activity against coronaviruses. The structural modifications of pyrazole derivatives were found to enhance their antiviral efficacy, indicating a potential pathway for developing antiviral agents .

Antimicrobial Effects

The compound's derivatives have been tested for antimicrobial activity. Studies have shown that pyrazole analogs possess antifungal and antibacterial properties, making them candidates for further development in treating infectious diseases .

Anti-inflammatory Effects

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory effects. These compounds were evaluated using the Human Red Blood Cell membrane stabilization method, demonstrating their potential to stabilize membranes under inflammatory conditions .

Synthesis of Heterocyclic Compounds

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the formation of complex heterocyclic compounds, which are crucial in drug discovery and development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Experimental Data for Selected Compounds

*Inferred from structurally similar compounds .

Key Insights

- Electron-Withdrawing Groups (e.g., CF₃): Enhance metabolic stability but may reduce solubility .

- Aromatic Substituents (e.g., benzyl, pyridinyl): Improve target binding affinity but increase molecular weight and logP .

- Heterocyclic Moieties (e.g., tetrahydro-2H-pyran): Balance lipophilicity and polarity, making them favorable for CNS-targeting drugs .

Biological Activity

1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine, with the CAS number 1353857-19-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various research studies and reviews.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Appearance | Not specified |

| Storage Conditions | 2-8°C |

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine, exhibit significant antimicrobial properties. A study highlighted that compounds in this class showed promising activity against various bacterial strains such as E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL . This suggests a strong potential for development as antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For instance, a series of synthesized compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, indicating strong anti-inflammatory potential . The compound's ability to stabilize human red blood cell membranes also points towards its effectiveness in reducing inflammation.

Analgesic Effects

In addition to anti-inflammatory properties, some pyrazole derivatives have shown analgesic effects comparable to traditional analgesics like indomethacin. This dual action enhances the therapeutic profile of these compounds, making them suitable candidates for further pharmacological studies .

The precise mechanism through which 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms .

Case Studies and Research Findings

- Study on Anti-tubercular Activity : A study evaluating various pyrazole derivatives found that certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis strain H37Rv. The compounds were screened using the ALAMAR radiometric system, with some achieving inhibition rates comparable to standard treatments like rifampicin .

- In vitro Testing : Various in vitro tests have confirmed the broad-spectrum antimicrobial activity of pyrazole derivatives, leading to their consideration in drug development pipelines for treating infections caused by resistant strains of bacteria and fungi .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have provided insights into how modifications to the pyrazole ring can enhance biological activity. For instance, substituents on the pyrazole ring were found to significantly influence both antimicrobial and anti-inflammatory activities .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine?

Methodological Answer: The synthesis of pyrazol-4-amine derivatives typically involves coupling reactions between halogenated pyrazole intermediates and substituted amines. For example:

- Step 1: React 3-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-pyran with a copper(I)-catalyzed Ullmann-type coupling.

- Step 2: Use cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours to achieve cyclopropaneamine substitution .

- Step 3: Purify via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product.

Key Data:

| Reagents/Conditions | Yield | Purity | Characterization |

|---|---|---|---|

| CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% | >95% | ¹H/¹³C NMR, HRMS (m/z 215 [M+H]⁺) |

Q. What spectroscopic methods are critical for characterizing 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine?

Methodological Answer:

- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyrazole) and tetrahydrofuran protons (δ 3.5–4.5 ppm).

- ¹³C NMR: Confirm sp² carbons (pyrazole C-3/C-5 at ~140–150 ppm) and sp³ carbons (tetrahydrofuran C-3 at ~70 ppm) .

- HRMS: Validate molecular weight (e.g., m/z 215 [M+H]⁺) .

- X-ray crystallography: Resolve stereochemistry and confirm regioselectivity (e.g., R-factor = 0.031 for related pyrazoles) .

Q. How does the tetrahydrofuran ring influence the compound’s stability and solubility?

Methodological Answer:

- Stability: The tetrahydrofuran (THP) ring enhances conformational rigidity, reducing hydrolysis susceptibility. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Solubility: THP increases hydrophilicity; dissolve in DMSO (≥10 mM) or ethanol for biological assays. Avoid aqueous buffers with pH >8 to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions at the pyrazole C-4 position?

Methodological Answer: Regioselectivity depends on steric/electronic factors:

- Electron-withdrawing groups (EWGs): Direct substitution to the less hindered C-4 position. Use Cu(I) catalysts to enhance selectivity for amine coupling .

- Steric bulk: Tetrahydrofuran-3-yl groups at N-1 create steric hindrance, favoring C-4 over C-5 substitution. Optimize reaction time (≤48 hours) to minimize byproducts .

Case Study:

| Substrate | Catalyst | Regioselectivity (C-4:C-5) |

|---|---|---|

| 3-Iodo-1-THP-pyrazole | CuBr | 85:15 |

| 3-Bromo-1-THP-pyrazole | Pd(OAc)₂ | 70:30 |

Q. What strategies resolve structural ambiguities in pyrazol-4-amine derivatives using crystallography?

Methodological Answer:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., methanol/water). For 1-(tetrahydrofuran-3-yl) analogs, R-factors ≤0.041 confirm bond lengths/angles .

- DFT calculations: Compare experimental vs. computed NMR shifts (Δδ ≤0.1 ppm) to validate tautomeric forms .

Example:

The title compound in showed mean C–C bond length = 1.52 Å, confirming the THP ring’s chair conformation.

Q. How is enantiomeric purity achieved for chiral pyrazol-4-amine derivatives?

Methodological Answer:

- Chiral chromatography: Use Chiralpak columns (e.g., AD-H) with methanol eluent. For racemic mixtures, achieve ≥99% ee with retention time differences ≥2 minutes .

- Asymmetric synthesis: Employ chiral auxiliaries (e.g., (R)-tetrahydrofuran-3-yl hydrazine) to bias enantiomer formation .

Data:

| Column | Eluent | ee (%) | [α]D²⁰ |

|---|---|---|---|

| Chiralpak AD-H | MeOH | 99% | +51.3° |

Q. What mechanistic insights explain the formation of byproducts during pyrazole amination?

Methodological Answer:

- Radical pathways: Cu(I) catalysts generate aryl radicals, leading to dimerization byproducts. Suppress with radical scavengers (e.g., TEMPO) .

- Nucleophilic aromatic substitution (SNAr): Competing C-5 substitution occurs under basic conditions (pH >10). Control via pH buffering (pH 7–8) .

Kinetic Data:

| Condition | Byproduct (%) |

|---|---|

| CuBr, 35°C | 12% dimer |

| Pd(OAc)₂, 80°C | 8% C-5 isomer |

Q. How are analytical methods optimized for quantifying trace impurities in pyrazol-4-amine derivatives?

Methodological Answer:

- HPLC: Use C18 columns (4.6 × 150 mm) with acetonitrile/water (0.1% TFA) gradient. Retention times: 8–12 minutes for the target compound .

- LC-MS: Detect impurities at ≤0.1% levels with ESI+ mode (m/z range 100–500) .

Validation Parameters:

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.999 |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.